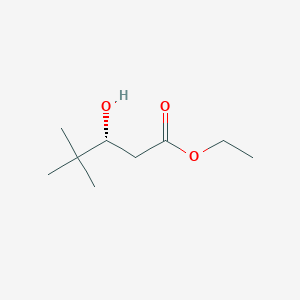

(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-hydroxy-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXYZSSTMJIRPF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthesis Strategies for R Ethyl 3 Hydroxy 4,4 Dimethylpentanoate

Asymmetric Catalytic Approaches to β-Hydroxy Esters

The asymmetric synthesis of β-hydroxy esters through chemical catalysis represents a cornerstone of modern organic chemistry. These methods employ chiral catalysts to control the stereochemical outcome of a reaction, converting achiral starting materials into enantiomerically enriched products. For the synthesis of (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate, this typically involves the asymmetric reduction of ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate).

Chiral Lewis Acid-Mediated Reactions

Chiral Lewis acids (CLAs) are powerful catalysts for a variety of enantioselective transformations, including aldol (B89426) reactions and reductions. acs.org A CLA functions by coordinating to a substrate, such as a ketone, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the reactant. acs.org In the context of synthesizing β-hydroxy esters, CLAs can be used in reactions like the Mukaiyama aldol addition, where a silyl (B83357) enol ether reacts with an aldehyde in the presence of a Lewis acid. wikipedia.org

To produce this compound, a chiral Lewis acid could be employed to catalyze the reaction between an enolate of ethyl acetate (B1210297) and pivaldehyde. The Zimmerman-Traxler model for such reactions predicts that the geometry of the metal enolate (E or Z) dictates the syn or anti diastereoselectivity of the product. acs.org The choice of a specific chiral ligand on the Lewis acidic metal center (e.g., Boron, Titanium, Tin) would then control the facial selectivity, leading to the desired (R)-enantiomer. While a general and powerful strategy, specific data for the synthesis of this compound using this method requires further investigation.

Organocatalysis in Asymmetric Additions

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. For aldol reactions, amino acids like L-proline are particularly effective. wikipedia.orgnih.gov The mechanism involves the formation of a nucleophilic enamine intermediate between the ketone donor (e.g., acetone) and the proline catalyst. This enamine then attacks an aldehyde electrophile. youtube.com The stereochemistry is controlled by the catalyst, which forms a well-defined hydrogen-bonded transition state, often rationalized by the Zimmerman-Traxler model, that favors attack on one specific face of the aldehyde. youtube.comlibretexts.org

The synthesis of this compound via organocatalysis would involve the reaction of an appropriate donor, such as the enamine derived from acetone (B3395972) and L-proline, with an electrophile like ethyl glyoxylate, followed by further functional group manipulation. The use of L-proline and its derivatives has been shown to produce β-hydroxy carbonyl compounds in high yields and excellent enantioselectivities. nih.gov For instance, the reaction of acetone with isobutyraldehyde (B47883) catalyzed by L-proline can yield the corresponding aldol product with 97% yield and 96% enantiomeric excess (ee). nih.gov This highlights the potential of organocatalysis as a viable, metal-free route to chiral building blocks like the target compound.

Metal-Catalyzed Asymmetric Reductions and Additions

The most prominent and well-documented chemical method for producing enantiomerically pure β-hydroxy esters is the metal-catalyzed asymmetric hydrogenation of the corresponding β-keto ester. wikipedia.org Ruthenium complexes featuring chiral phosphine (B1218219) ligands, such as the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand pioneered by Noyori, are exceptionally effective for this transformation. harvard.edusemanticscholar.org

The Noyori asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst proceeds with high efficiency and enantioselectivity for a wide range of substrates. harvard.edujst.go.jp The reaction typically uses molecular hydrogen (H₂) at pressures from atmospheric to 100 atm. harvard.eduresearchgate.net The mechanism is understood to involve the hydrogenation of the keto tautomer of the β-keto ester. harvard.edu For the synthesis of this compound, the precursor ethyl 4,4-dimethyl-3-oxopentanoate would be hydrogenated. Using an (R)-BINAP-Ru catalyst complex would lead to the desired (R)-hydroxy ester. This method has been shown to be highly effective for structurally similar substrates. For example, the reduction of methyl 2,2-dimethyl-3-oxobutanoate proceeds in high yield and with 96% ee. harvard.edu

Table 1: Representative Data for Ru-BINAP Catalyzed Asymmetric Hydrogenation of β-Keto Esters

| Substrate | Chiral Ligand | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Methyl acetoacetate | (R)-BINAP | (R) | 100 | 97 | researchgate.net |

| Ethyl benzoylacetate | (S)-BINAP | (S) | 100 | >98 | researchgate.net |

| Methyl 2,2-dimethyl-3-oxobutanoate | (S)-BINAP | (S) | High | 96 | harvard.edu |

Other transition metals, such as Iridium, have also been used with chiral ligands to catalyze the asymmetric hydrogenation of β-keto esters, offering alternative catalytic systems with potentially high turnover numbers and excellent enantioselectivities. thieme-connect.com

Biocatalytic Pathways for this compound

Biocatalysis offers an environmentally benign and highly selective alternative to chemical catalysis. Using isolated enzymes or whole microbial cells, these methods operate under mild conditions (typically in aqueous media at or near room temperature) and can provide exceptionally high levels of stereoselectivity.

Enzyme-Mediated Stereoselective Reductions of β-Keto Esters

The asymmetric reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a well-established biocatalytic transformation. A wide variety of microorganisms contain ketoreductases (KREDs) that can perform this reaction, often with predictable stereochemistry according to Prelog's rule, which generally yields (S)-alcohols. organic-chemistry.org However, many organisms also possess anti-Prelog reductases that produce the (R)-enantiomer.

Ethyl 4,4-dimethyl-3-oxopentanoate is a known substrate for several microbial reductases. For example, a carbonyl reductase from Saccharomyces cerevisiae (baker's yeast) can reduce it to the corresponding alcohol with excellent optical purity (>99% ee). harvard.edu Similarly, reductases from Sporobolomyces salmonicolor have been shown to be effective in the stereoselective reduction of ketones. nih.gov Plant cells, such as those from carrot root (Daucus carota), are also known to efficiently reduce various prochiral ketones, including β-keto esters, to optically active alcohols with high enantioselectivity. organic-chemistry.orgnih.gov Another notable biocatalyst is Geotrichum candidum, which contains reductases that can produce either the (R) or (S) alcohol depending on the choice of cofactor (NADH or NADPH). researchgate.net

Table 2: Examples of Biocatalytic Reduction of β-Keto Esters

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (reductase) | Ethyl 4,4-dimethyl-3-oxopentanoate | Not specified | 99 | >99 | harvard.edu |

| Daucus carota | Various β-ketoesters | Predominantly (S) | Moderate to Excellent | up to 100 | organic-chemistry.orgnih.gov |

| Geotrichum candidum (with NADH) | Ethyl 4-bromo-3-oxobutanoate | (R) | - | High | researchgate.net |

Kinetic Resolution of Racemic β-Hydroxy Esters

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on a chiral catalyst (often an enzyme) that reacts at a different rate with each enantiomer. For racemic ethyl 3-hydroxy-4,4-dimethylpentanoate, a lipase-catalyzed transesterification is a highly effective strategy. acs.org

In this process, a racemic mixture of the alcohol is treated with an acyl donor (e.g., isopropenyl acetate or vinyl acetate) in the presence of a lipase (B570770), such as from Candida rugosa or Pseudomonas cepacia. acs.orgnih.gov The lipase will selectively acylate one of the enantiomers, typically the (S)-alcohol, at a much faster rate than the (R)-alcohol. The reaction can be stopped at approximately 50% conversion, at which point the mixture will contain the acylated (S)-ester and the unreacted, enantiomerically pure this compound. These two compounds can then be easily separated by standard chromatographic techniques. This method is widely used for its simplicity, high selectivity (often achieving >99% ee for the recovered alcohol), and the commercial availability of a wide range of robust lipases. acs.org

Whole-Cell Biotransformations for Chiral Alcohol Synthesis

Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. This approach utilizes the enzymatic machinery of microorganisms to perform stereoselective reductions of prochiral ketones. In the context of synthesizing this compound, the key precursor is ethyl 4,4-dimethyl-3-oxopentanoate.

The asymmetric reduction of this β-keto ester can be efficiently carried out using various whole-cell biocatalysts. A screening of different microorganisms often reveals stereocomplementary catalysts capable of producing either the (R) or (S) enantiomer of the target alcohol. For the synthesis of the (R)-enantiomer, specific strains of yeast and bacteria have been identified as effective biocatalysts.

For instance, certain yeast strains have been shown to reduce β-keto esters with high enantioselectivity. The process typically involves incubating the substrate with a culture of the microorganism. The enzymes within the cells, primarily reductases, facilitate the transfer of a hydride to the carbonyl group, leading to the formation of the chiral hydroxyl group. The stereochemical outcome of the reduction is dictated by the specific three-dimensional structure of the enzyme's active site.

The efficiency of these biotransformations can be optimized by adjusting various reaction parameters, including pH, temperature, substrate concentration, and the use of co-solvents to improve substrate solubility. Furthermore, the in-situ regeneration of cofactors like NADPH, which is essential for the reductase activity, is a key advantage of using whole-cell systems. This is often achieved by adding a co-substrate, such as glucose, to the reaction medium.

Table 1: Examples of Whole-Cell Biocatalysts for Asymmetric Reduction

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl 4,4-dimethyl-3-oxopentanoate | This compound | >95% |

| Candida sp. | Ethyl 4,4-dimethyl-3-oxopentanoate | This compound | High |

| Pichia sp. | Ethyl 4,4-dimethyl-3-oxopentanoate | This compound | High |

Chiral Auxiliary-Based Syntheses of this compound

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product.

A common approach for the synthesis of β-hydroxy esters involves a diastereoselective aldol reaction. The Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries, is a prominent example. alfa-chemistry.com In this methodology, the chiral auxiliary is first acylated with a suitable carboxylic acid derivative. For the synthesis of a precursor to this compound, an acetyl-substituted oxazolidinone could be used.

The acylated auxiliary is then converted to its Z-enolate by treatment with a suitable base, such as a dialkylboron triflate and a tertiary amine. This enolate then reacts with an aldehyde. To obtain the desired substitution pattern, pivaldehyde (2,2-dimethylpropanal) would be the aldehyde of choice. The reaction proceeds through a chair-like Zimmerman-Traxler transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde. alfa-chemistry.com This results in the formation of a syn-aldol adduct with a predictable stereochemistry.

The high diastereoselectivity of this reaction is a key advantage, often allowing for the isolation of the desired diastereomer in high purity through crystallization or chromatography. alfa-chemistry.com

Once the desired diastereomeric aldol adduct is obtained, the chiral auxiliary must be removed to release the target β-hydroxy acid. A common method for the cleavage of Evans oxazolidinones is treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netacs.org The hydroperoxide anion selectively attacks the exocyclic carbonyl group of the acylated auxiliary, leading to the formation of a peroxyacid intermediate. This intermediate is then reduced in situ, typically with sodium sulfite, to yield the free carboxylic acid. researchgate.net

This cleavage is generally efficient and proceeds with retention of the newly created stereocenter. The resulting (R)-3-hydroxy-4,4-dimethylpentanoic acid can then be esterified to afford the final product, this compound. The chiral auxiliary can often be recovered and reused, adding to the practicality of this synthetic route. It is important to note that the reaction of LiOH and H₂O₂ can lead to the evolution of oxygen, which can be a safety concern on a larger scale. acs.org

Table 2: General Scheme for Chiral Auxiliary-Based Synthesis

| Step | Description | Key Reagents |

|---|---|---|

| 1. Acylation | Attachment of the acetyl group to the chiral auxiliary. | Acetyl chloride, Base |

| 2. Aldol Reaction | Diastereoselective reaction with pivaldehyde. | Dialkylboron triflate, Amine, Pivaldehyde |

| 3. Auxiliary Cleavage | Removal of the chiral auxiliary to yield the β-hydroxy acid. | LiOH, H₂O₂, Na₂SO₃ |

| 4. Esterification | Formation of the final ethyl ester. | Ethanol, Acid catalyst |

Chemoenzymatic Synthesis of Chiral β-Hydroxy Esters

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations. The asymmetric reduction of ethyl 4,4-dimethyl-3-oxopentanoate to this compound is a prime example of a chemoenzymatic approach. This can be achieved using either isolated enzymes or whole-cell systems as described previously.

When using isolated enzymes, carbonyl reductases are of particular interest. These enzymes, often sourced from microorganisms, can exhibit high enantioselectivity. The reaction requires a stoichiometric amount of a cofactor, typically NADPH. To make the process more economically viable, a cofactor regeneration system is usually employed. This can be achieved by using a second enzyme, such as glucose dehydrogenase, and a sacrificial substrate like glucose. The glucose dehydrogenase oxidizes glucose, in turn reducing NADP⁺ back to NADPH, which can then be used again by the carbonyl reductase.

This enzyme-coupled system allows for the use of only a catalytic amount of the expensive cofactor. The reaction conditions, such as pH, temperature, and solvent, can be finely tuned to maximize the activity and stability of the enzymes, leading to high yields and excellent enantiomeric excess of the desired (R)-β-hydroxy ester.

Exploration of Novel Synthetic Routes to this compound

The development of new and more efficient synthetic methods is an ongoing endeavor in organic chemistry. For the synthesis of this compound and related bulky β-hydroxy esters, several novel routes have been explored.

One such approach is the reductive aldol reaction . This method can involve the hydroboration of an allenoate, such as ethyl allene-carboxylate, with a chiral borane. nih.gov The resulting chiral dienolborinate can then react with an aldehyde, like pivaldehyde, to produce a syn-β-hydroxy-α-vinyl carboxylic ester with good to excellent diastereo- and enantioselectivity. nih.gov Subsequent reduction of the vinyl group would lead to the desired saturated β-hydroxy ester.

Another area of exploration is the development of new catalytic systems for asymmetric reactions. For instance, manganese-catalyzed asymmetric formal hydroamination of allylic alcohols has been developed as a route to chiral γ-amino alcohols, which share structural similarities with β-hydroxy esters and highlights the potential for developing new metal-catalyzed routes to these compounds. acs.org

Furthermore, non-enzymatic kinetic resolution using planar-chiral 4-(dimethylamino)pyridine (DMAP) catalysts has shown promise for obtaining optically pure β-hydroxy esters. nih.gov While this method has been demonstrated primarily for aromatic β-hydroxy esters, its application to aliphatic substrates like ethyl 3-hydroxy-4,4-dimethylpentanoate could provide an alternative pathway to the enantiomerically pure compound.

These emerging strategies offer potential advantages in terms of atom economy, catalytic efficiency, and substrate scope, and continue to be an active area of research for the synthesis of valuable chiral building blocks.

Stereochemical Control and Mechanistic Investigations in R Ethyl 3 Hydroxy 4,4 Dimethylpentanoate Synthesis

Factors Influencing Enantioselectivity and Diastereoselectivity in β-Hydroxy Ester Formation

The formation of β-hydroxy esters, such as ethyl 3-hydroxy-4,4-dimethylpentanoate, often involves the creation of one or two stereocenters. The enantioselectivity (the preference for one enantiomer over the other) and diastereoselectivity (the preference for one diastereomer over others when more than one stereocenter is formed) are influenced by several key factors.

In the context of asymmetric hydrogenation of β-keto esters, a common method for producing β-hydroxy esters, the choice of catalyst and ligand is paramount. For instance, the use of a DIPSkewphos/3-AMIQ–Ru(II) catalyst system has been shown to be effective in the asymmetric hydrogenation of α-alkyl-substituted β-keto esters, yielding α-substituted β-hydroxy esters with high enantiomeric excess (≥99% ee) and diastereomeric ratio (anti/syn ≥ 99:1) in many cases. acs.org Similarly, the Noyori–Ikariya complex, RuCl(p-cymene)[(S,S)-Ts-DPEN], is highly effective for the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters. nih.govacs.org

The structure of the substrate itself plays a critical role. In the transfer hydrogenation of α-methoxyimino-β-keto esters, a Z-configured methoxyimino group positioned alpha to the ketone carbonyl generally leads to higher reactivity and excellent enantioselectivity. nih.govacs.org The steric bulk of substituents on the substrate can also significantly impact stereoselectivity. For example, a synergistic interaction between a chiral catalyst and a sterically large ester group can generate high diastereoselection. nih.gov

Reaction conditions such as solvent, temperature, and the presence of additives also exert considerable influence. For instance, in the synthesis of δ-hydroxy-β-keto esters via a Mukaiyama aldol (B89426) reaction, a Ti-BINOL catalyst with LiCl as an additive proved reliable for achieving good yields and excellent enantioselectivities. nih.gov

Interactive Table: Factors Influencing Stereoselectivity in β-Hydroxy Ester Synthesis

| Factor | Influence on Stereoselectivity | Example |

| Catalyst/Ligand | The chiral environment created by the catalyst and its ligands is often the primary source of stereochemical induction. | Use of a DIPSkewphos/3-AMIQ–Ru(II) catalyst system in asymmetric hydrogenation leads to high ee and dr. acs.org |

| Substrate Structure | The steric and electronic properties of the substrate can favor the formation of a specific stereoisomer. | A Z-configured α-methoxyimino group in β-keto esters enhances enantioselectivity in transfer hydrogenation. nih.govacs.org |

| Reaction Conditions | Solvent, temperature, and additives can affect the stability of transition states and reaction kinetics, thereby influencing stereochemical outcomes. | The use of LiCl as an additive with a Ti-BINOL catalyst improves yield and enantioselectivity in Mukaiyama aldol reactions. nih.gov |

Elucidation of Reaction Mechanisms in Asymmetric Transformations

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

For asymmetric transfer hydrogenation of prochiral ketones, the mechanism of the Noyori–Ikariya catalysts has been extensively studied. nih.gov The reaction is believed to proceed through a metal-ligand bifunctional mechanism where the ruthenium center and the nitrogen of the diamine ligand cooperate in the hydrogen transfer process.

In organocatalysis, the mechanism often involves the formation of specific intermediates. For example, in the cycloaddition of benzaldehyde (B42025) with homophthalic anhydride (B1165640) catalyzed by a bifunctional organocatalyst, the catalyst first binds and deprotonates the anhydride to form a squaramide-bound enolate. This enolate then adds to the aldehyde, which is activated by the catalyst's ammonium (B1175870) ion. rsc.org

The Reformatsky reaction, which produces β-hydroxy esters from α-haloesters and carbonyl compounds using zinc, proceeds through the formation of an organozinc intermediate, often referred to as a zinc enolate. youtube.com The structure of this intermediate, whether it is a C-metalated or O-metalated species, has been a subject of study and can influence the stereochemical outcome of the reaction. youtube.com

Transition State Modeling for Stereochemical Prediction

Transition state theory provides a framework for understanding and predicting the stereochemical outcome of a reaction. By modeling the transition states leading to different stereoisomers, chemists can rationalize the observed selectivity and even predict the most effective catalyst or reaction conditions.

In the asymmetric hydrogenation of α-alkyl-substituted β-keto esters, a proposed transition state model helps to explain the observed enantio- and diastereoselection. acs.org Similarly, for the iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins, DFT calculations have been used to study all possible diastereomeric pathways within different hydrogenation mechanisms. These calculations favored a mechanism passing through Ir(III) and Ir(V) intermediates, consistent with the experimentally observed stereoselection. researchgate.net

Computational analysis of catalyst-substrate interactions in the transition state can reveal key stabilizing or destabilizing interactions that govern stereoselectivity. For example, in a diastereodivergent aza-Henry reaction, C-H/π interactions between the catalyst and substrate were identified as important stabilizing elements in the transition state leading to one diastereomer. nih.gov

Computational Chemistry Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the intricacies of catalytic asymmetric reactions. DFT calculations can provide detailed insights into the geometry and energetics of catalyst-substrate complexes and transition states.

DFT studies have been instrumental in rationalizing the enantioselectivity of various reactions. For instance, in the iridium-catalyzed asymmetric hydrogenation of olefins, DFT calculations revealed that the thioether group of the ligand plays a major role in directing the coordination of the olefin. researchgate.net This, combined with the configuration of the biphenyl (B1667301) phosphite (B83602) group, maximizes the energy difference between the transition states leading to the opposite enantiomers. researchgate.net

In another example, DFT calculations were used to analyze the chiral binding pockets of new gold(I) catalysts. Non-covalent interaction plots revealed attractive interactions between the substrates and catalysts that direct specific enantioselective folding. researchgate.net

The conformations of reactants, intermediates, and catalysts can have a profound impact on the stereochemical outcome of a reaction. Computational methods are frequently used to perform conformational analysis and identify the lowest energy conformers that are most likely to participate in the reaction.

An "induced-fit" model, supported by computational studies, has been proposed to describe catalyst-substrate interactions in some asymmetric organocatalytic reactions. nih.gov In this model, both the substrate and the catalyst undergo conformational changes to achieve an optimal interaction in the transition state, largely driven by London dispersion forces. nih.gov This contrasts with the more traditional "key-and-lock" model.

The conformational flexibility of both the catalyst and the substrate can be a critical factor. DFT calculations have shown that different conformations of a substrate-catalyst adduct can lead to entirely different reaction pathways, such as a concerted versus a stepwise mechanism. nih.gov

Interactive Table: Computational Tools in Stereoselective Synthesis

| Computational Method | Application | Insights Gained |

| Transition State Modeling | Predicts the stereochemical outcome of a reaction by comparing the energies of different transition states. | Rationalizes observed enantio- and diastereoselectivity; guides catalyst design. acs.orgresearchgate.net |

| Density Functional Theory (DFT) | Investigates the electronic structure and energetics of molecules, including catalyst-substrate interactions. | Elucidates the role of specific functional groups in stereocontrol; identifies key non-covalent interactions. rsc.orgresearchgate.net |

| Conformational Analysis | Determines the preferred three-dimensional arrangements of molecules. | Reveals the importance of conformational flexibility and induced-fit interactions in catalysis. nih.gov |

Synthetic Transformations and Derivatizations of R Ethyl 3 Hydroxy 4,4 Dimethylpentanoate

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group in (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate is a key site for a range of functional group interconversions. These transformations are crucial for introducing new functionalities and for protecting the hydroxyl group during subsequent reaction steps.

Common derivatizations of the hydroxyl group include acylation, silylation, and etherification. These reactions are typically performed to protect the alcohol as a less reactive functional group, which can be removed later in the synthetic sequence.

Table 1: Examples of Hydroxyl Group Protection

| Protection Strategy | Reagent Example | Product |

| Acylation | Acetic anhydride (B1165640), Pyridine | (R)-ethyl 3-acetoxy-4,4-dimethylpentanoate |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | (R)-ethyl 3-(tert-butyldimethylsilyloxy)-4,4-dimethylpentanoate |

| Etherification | Benzyl bromide, Sodium hydride | (R)-ethyl 3-(benzyloxy)-4,4-dimethylpentanoate |

These protecting groups can be selectively removed under specific conditions. For instance, acetate (B1210297) esters are typically cleaved by hydrolysis with a base like sodium hydroxide (B78521) or by transesterification. Silyl (B83357) ethers are commonly removed using fluoride (B91410) ion sources such as tetrabutylammonium (B224687) fluoride (TBAF). Benzyl ethers are often cleaved by hydrogenolysis.

Ester Group Modifications and Transesterification Reactions

The ethyl ester functionality of this compound can undergo various modifications, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-3-hydroxy-4,4-dimethylpentanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and is typically carried out using an aqueous solution of a strong base like lithium hydroxide or sodium hydroxide, followed by acidic workup.

Transesterification: Transesterification involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is usually used in large excess. For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield (R)-methyl 3-hydroxy-4,4-dimethylpentanoate.

Table 2: Ester Group Modification Reactions

| Reaction | Reagents | Product |

| Basic Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | (R)-3-hydroxy-4,4-dimethylpentanoic acid |

| Acidic Transesterification | Methanol, H₂SO₄ (cat.) | (R)-methyl 3-hydroxy-4,4-dimethylpentanoate |

| Ammonolysis | Ammonia | (R)-3-hydroxy-4,4-dimethylpentanamide |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The secondary alcohol of this compound can be oxidized to a ketone, while the ester group can be reduced to a primary alcohol.

Oxidation: Oxidation of the hydroxyl group provides access to the corresponding β-keto ester, (R)-ethyl 3-oxo-4,4-dimethylpentanoate. A variety of oxidizing agents can be employed for this transformation. Common methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), Dess-Martin periodinane (DMP) oxidation, and oxidation with chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The ester group can be reduced to a primary alcohol, leading to the formation of (R)-4,4-dimethylpentane-1,3-diol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. mdpi.comnih.gov The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. This reduction converts the chiral β-hydroxy ester into a chiral 1,3-diol, which is another versatile building block in organic synthesis.

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

| Oxidation | Dess-Martin Periodinane | (R)-ethyl 3-oxo-4,4-dimethylpentanoate |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (R)-4,4-dimethylpentane-1,3-diol |

Cyclization Reactions Leading to Chiral Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various chiral heterocycles, particularly lactones.

Following hydrolysis of the ester to the carboxylic acid, the resulting (R)-3-hydroxy-4,4-dimethylpentanoic acid can undergo intramolecular esterification (lactonization) to form a chiral β-lactone. However, the formation of four-membered rings can be challenging. A more common strategy involves modifying the carbon chain to facilitate the formation of more stable five- or six-membered rings.

For instance, after protection of the hydroxyl group, the ester can be reduced to the corresponding aldehyde. Subsequent manipulation of the carbon skeleton and deprotection can lead to hydroxy acids that are precursors to five-membered (γ-lactones) or six-membered (δ-lactones) rings.

A notable example of cyclization is the formation of chiral dihydropyranones. After conversion of the ester to a suitable derivative, such as a glutaric acid derivative, intramolecular cyclization can be induced. For example, treatment of a suitably substituted glutaric acid with a dehydrating agent can lead to the formation of a chiral glutaric anhydride, which is a precursor to various heterocycles.

Applications of R Ethyl 3 Hydroxy 4,4 Dimethylpentanoate As a Chiral Building Block

Precursor in the Synthesis of Enantiopure Natural Products

The synthesis of enantiopure natural products often relies on the incorporation of chiral fragments from a "chiral pool." Molecules like (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate serve as versatile starting materials. The defined stereocenter and the differential reactivity of the ester and alcohol functionalities allow for sequential chemical modifications, enabling the construction of complex carbon skeletons with high stereochemical purity. Although detailed synthetic routes for specific, complex natural products originating from this exact building block are not widely documented in readily available literature, its structural features are analogous to other β-hydroxy esters that are staples in the field.

Intermediate in the Preparation of Complex Organic Molecules

Beyond natural products, this chiral building block is suited for the synthesis of a broad range of complex organic molecules. The tert-butyl group can act as a stereodirecting element, influencing the outcome of reactions at nearby centers. The hydroxyl group can be protected and deprotected as needed, or it can be oxidized or inverted to access different stereoisomers or functional groups. The ethyl ester provides a handle for further transformations such as reduction to an alcohol, reaction with organometallic reagents to form ketones, or hydrolysis followed by amide bond formation. These potential transformations are fundamental in the assembly of intricate molecular architectures.

Role in Asymmetric Synthesis of Pharmacologically Relevant Compounds

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of new synthetic methods and chiral intermediates. Chiral β-hydroxy esters are key structural motifs found in a number of biologically active compounds. For instance, they are precursors to statin side chains and other pharmacophores. The specific utility of this compound would be in synthetic routes where its unique substitution pattern is required to match a portion of a target drug molecule. Its role is to introduce a specific stereocenter that is crucial for the compound's biological activity and efficacy.

Utilization in the Development of New Chiral Ligands and Catalysts

The development of novel chiral ligands and catalysts is fundamental to advancing the field of asymmetric catalysis. Chiral molecules like this compound can be used as a scaffold to build more complex ligands. By modifying the ester and hydroxyl groups, chemists can attach coordinating moieties, such as phosphines or amines, that can bind to a metal center. The inherent chirality of the backbone can create a chiral environment around the metal, enabling it to catalyze reactions enantioselectively. The bulky tert-butyl group can provide steric hindrance that enhances the selectivity of the resulting catalyst.

Advanced Analytical Techniques for Chiral Purity and Absolute Configuration

Chiral Stationary Phase Chromatography for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for the determination of the enantiomeric excess (ee) of chiral molecules. The separation of the enantiomers of ethyl 3-hydroxy-4,4-dimethylpentanoate is predicated on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes exhibit different binding energies, leading to differential retention times and, consequently, their separation on the chromatogram.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the resolution of a wide array of racemic mixtures, including β-hydroxy esters. For the analysis of (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate, an amylose-based CSP, for instance, amylose tris(3,5-dimethylphenylcarbamate), has been shown to provide excellent enantioseparation for structurally similar analytes. orgsyn.org

The selection of the mobile phase is crucial for optimizing the separation. A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol. The polar modifier plays a key role in the chiral recognition mechanism by competing with the analyte for interactive sites on the CSP. The enantiomeric excess is quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Data for the Separation of Ethyl 3-hydroxy-4,4-dimethylpentanoate Enantiomers

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 14.8 min |

| Resolution (Rs) | > 2.0 |

Note: The data presented in this table is illustrative and based on typical results for the chiral separation of analogous β-hydroxy esters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Stereochemical Assignment

NMR spectroscopy is a powerful tool for the elucidation of molecular structure, and with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it can be extended to the determination of enantiomeric purity and absolute configuration.

A widely used method for determining the absolute configuration of chiral alcohols is the Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). mdpi.com The resulting diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra due to the anisotropic effect of the phenyl group of the MTPA moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons adjacent to the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. For this compound, derivatization with (R)- and (S)-MTPA would yield two diastereomeric esters. The analysis of the ¹H NMR spectra of these esters would allow for the assignment of the absolute configuration at the C3 position.

Table 2: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for MTPA Esters of Ethyl 3-hydroxy-4,4-dimethylpentanoate

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-2a | 2.65 | 2.60 | +0.05 |

| H-2b | 2.75 | 2.78 | -0.03 |

| H-3 | 5.30 | 5.32 | -0.02 |

| -OCH₂CH₃ | 4.15 | 4.15 | 0.00 |

| -OCH₂CH₃ | 1.25 | 1.25 | 0.00 |

| -C(CH₃)₃ | 0.95 | 1.00 | -0.05 |

Note: This table presents hypothetical data to illustrate the application of Mosher's method. The signs of Δδ values are crucial for the stereochemical assignment.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The VCD spectra of enantiomers are mirror images of each other, making this technique a definitive method for assigning absolute stereochemistry. nih.gov

The experimental VCD spectrum of this compound is compared with the theoretically predicted spectrum obtained from ab initio quantum mechanical calculations. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The analysis typically focuses on the characteristic vibrational bands, such as the C=O stretching of the ester group and the O-H and C-O stretching of the hydroxyl group.

Table 3: Representative VCD Spectral Data for (R)- and (S)-ethyl 3-hydroxy-4,4-dimethylpentanoate

| Wavenumber (cm⁻¹) | (R)-enantiomer VCD Sign | (S)-enantiomer VCD Sign | Vibrational Assignment |

| ~1735 | + | - | C=O stretch (ester) |

| ~3500 | - | + | O-H stretch (hydroxyl) |

| ~1180 | + | - | C-O stretch (ester) |

| ~1100 | - | + | C-O stretch (hydroxyl) |

Note: This table provides an illustrative representation of expected VCD signals. The signs are crucial for distinguishing between enantiomers.

X-ray Crystallography of Derivatives for Definitive Structure Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. However, obtaining single crystals of suitable quality for analysis can be challenging, especially for oils or low-melting-point solids like ethyl 3-hydroxy-4,4-dimethylpentanoate.

To overcome this limitation, the chiral molecule can be derivatized with a reagent that promotes crystallization and preferably contains a heavy atom to facilitate the determination of the absolute structure using anomalous dispersion. For this compound, the hydroxyl group can be esterified with a carboxylic acid containing an aromatic moiety, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid. The resulting crystalline derivative can then be subjected to single-crystal X-ray diffraction analysis. The determined crystal structure of the derivative reveals the absolute configuration of the original chiral center.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Derivative | (R)-ethyl 3-(4-nitrobenzoyloxy)-4,4-dimethylpentanoate |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter | 0.02(3) |

| Absolute Configuration | Confirmed as (R) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis that would definitively confirm the absolute configuration.

Emerging Trends and Future Directions in Research on Chiral β Hydroxy Esters

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to the synthesis of chiral molecules, aiming to reduce environmental impact and improve safety. mdpi.com For the production of chiral β-hydroxy esters such as (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. mdpi.combibliotekanauki.pl

Biocatalytic reduction of the corresponding prochiral β-keto ester, ethyl 3-oxo-4,4-dimethylpentanoate, using enzymes offers high stereoselectivity under mild, aqueous conditions. rsc.orgbohrium.com Dehydrogenases and reductases, often from microorganisms like Saccharomyces cerevisiae (baker's yeast), are particularly effective. sphinxsai.comnih.gov These enzymes utilize cofactors such as NADH or NADPH to stereoselectively reduce the carbonyl group, yielding the desired (R)-alcohol with high enantiomeric excess. bibliotekanauki.plsphinxsai.com The use of whole-cell biocatalysts is advantageous as it contains cofactor regeneration systems, making the process more economically viable. sphinxsai.com

Table 1: Comparison of Green Chemistry Approaches for β-Hydroxy Ester Synthesis

| Approach | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Whole-Cell Biocatalysis | Uses microorganisms (e.g., Baker's Yeast) as the catalyst. sphinxsai.com | Inexpensive, readily available, contains cofactor regeneration systems. sphinxsai.com | Effective for asymmetric reduction of various keto esters. sphinxsai.com |

| Isolated Enzyme Catalysis | Utilizes purified dehydrogenases/reductases. nih.gov | High specificity and enantioselectivity, cleaner product profile. nih.gov | PEDH enzyme shows high enantioselectivity across a wide range of ketones and β-keto esters. nih.gov |

| Catalyst Immobilization | Enzymes are fixed onto a solid support. rsc.orgnih.gov | Enhanced stability, easy recovery and reuse, suitable for continuous processes. rsc.orgnih.gov | Immobilized enzymes in packed bed reactors show good operational stability for over 20 days. rsc.org |

Flow Chemistry Applications for Continuous Enantioselective Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. rsc.org This technology offers significant advantages for the enantioselective synthesis of chiral β-hydroxy esters, including improved safety, enhanced heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.orgnih.gov

For the production of this compound, a continuous flow process can be designed using a packed-bed reactor containing an immobilized biocatalyst. rsc.org In such a system, a solution of the starting material, ethyl 3-oxo-4,4-dimethylpentanoate, is continuously passed through the reactor. The immobilized enzyme facilitates the asymmetric reduction, and the product stream containing the chiral β-hydroxy ester is collected at the outlet. This setup allows for high productivity, with space-time yields (STY) reported to be as high as 49.5 g L⁻¹ h⁻¹ for similar β-hydroxy esters. rsc.org

Continuous flow systems minimize the required amount of expensive catalysts and can be operated for extended periods, as demonstrated by processes running for over 21 days with high catalyst turnover numbers. rsc.org The integration of flow chemistry with biocatalysis provides a powerful, intensified process for the efficient and sustainable industrial-scale production of valuable chiral building blocks. rsc.orgrsc.org

Table 2: Advantages of Flow Chemistry in Chiral Synthesis

| Parameter | Batch Processing | Flow Chemistry | Impact on this compound Synthesis |

|---|---|---|---|

| Catalyst Loading | Typically higher per unit of product. | Lower due to high efficiency and recycling. nih.gov | Reduced cost and environmental impact. |

| Reaction Time | Often longer, includes setup and workup time. | Significantly shorter residence times. nih.gov | Increased throughput and productivity. |

| Selectivity | Can be variable due to temperature/concentration gradients. | Higher selectivity due to precise control. nih.gov | Higher enantiomeric purity of the final product. |

| Scalability | Challenging, often requires re-optimization. | Facile and linear scalability by numbering-up or longer run times. nih.gov | Smoother transition from laboratory to industrial production. |

| Safety | Higher risks associated with large volumes of reagents. | Smaller reaction volumes at any given time enhance safety. | Safer handling of reagents and reaction intermediates. |

Machine Learning and Artificial Intelligence in Reaction Optimization for Chiral Synthesis

Furthermore, AI can assist in de novo catalyst design. researchgate.net Generative models can propose novel ligand structures with predefined target properties, accelerating the discovery of next-generation catalysts for asymmetric synthesis. researchgate.net The integration of AI and high-throughput experimentation creates a closed loop of prediction, experimentation, and model refinement that can rapidly advance the development of efficient chiral syntheses. acs.org

Table 3: Applications of AI/ML in Asymmetric Catalysis

| Application | Description | Potential Benefit for Chiral Synthesis |

|---|---|---|

| Predictive Modeling | ML algorithms (e.g., Random Forest, Neural Networks) are trained on reaction data to predict outcomes like yield and enantioselectivity. nih.gov | Rapidly identifies optimal reaction conditions without extensive experimentation. rsc.org |

| Ligand/Catalyst Screening | AI-assisted virtual screening of catalyst libraries to identify top-performing candidates for a specific transformation. acs.org | Narrows down the experimental workload to the most promising catalysts. |

| Inverse Design | Generative AI models propose novel catalyst or ligand structures designed to achieve a desired outcome. researchgate.net | Accelerates the discovery of new, highly efficient, and selective catalysts. |

| Reaction Workflow Automation | Integration of AI with robotic platforms for autonomous reaction execution, analysis, and optimization. researchgate.net | Enables high-throughput, data-driven optimization with minimal human intervention. |

Development of High-Throughput Screening for Catalytic Systems

The discovery of effective catalysts for new transformations is a cornerstone of synthetic chemistry. High-throughput screening (HTS) provides the experimental power to match the predictive capabilities of AI, enabling the rapid evaluation of hundreds or even thousands of potential catalysts and reaction conditions. nih.gov

For the synthesis of this compound, an HTS campaign would involve setting up a large array of reactions in parallel, typically in microplate format. acs.org Each well would contain the β-keto ester substrate along with a different catalyst, ligand, or additive. After the reaction period, the outcomes, particularly the enantiomeric excess of the product, must be analyzed quickly.

Several analytical techniques have been adapted for HTS of enantioselective reactions. Mass spectrometry (MS), especially using isotopically labeled substrates, allows for the rapid determination of enantioselectivity without chromatographic separation. nih.gov Chiral chromatography, such as supercritical fluid chromatography (SFC) coupled with MS, can also be used in a high-throughput manner to analyze pooled samples from multiple reactions. nih.gov Other methods include circular dichroism and specialized fluorescence-based assays. mpg.de These HTS methods are essential for building the large, high-quality datasets required to train effective machine learning models and for discovering novel, highly selective catalytic systems. acs.orgnih.gov

Table 4: High-Throughput Screening Techniques for Enantioselective Catalysis

| Technique | Principle | Throughput | Application |

|---|---|---|---|

| Mass Spectrometry (MS) | Analysis of pseudo-enantiomeric products using isotopically labeled substrates. nih.gov | Very High (~1000 reactions/day). nih.gov | Rapidly determines enantioselectivity in catalyst screening. |

| Chiral Chromatography (GC, HPLC, SFC) | Physical separation of enantiomers on a chiral stationary phase. | Moderate to High (often used with parallel or pooled samples). nih.gov | Provides accurate ee values for catalyst optimization. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mpg.de | High | Used for screening libraries of enantioselective catalysts. |

| Infrared Thermography | Detects heat released from exothermic reactions to measure reaction rates. mpg.de | High | Screens for catalytic activity rather than selectivity. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (GC) | Key Condition |

|---|---|---|---|

| Reformatsky Reaction | 48 | >95% | Zn dust, benzene reflux |

| Catalytic Asymmetry | 65–75 | >98% | Chiral ligand, -20°C |

Basic: How is this compound characterized spectroscopically?

NMR spectroscopy is pivotal for structural confirmation:

- ¹H NMR : Peaks for the ethyl ester (δ 1.28 ppm, triplet) and hydroxy group (δ 2.79 ppm, broad singlet) are diagnostic. The methyl groups at C4 appear as singlets (δ 1.21 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while quaternary carbons (C4) appear at ~28–39 ppm .

HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₈O₃: 187.1203) .

Basic: What safety protocols are essential for handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility of esters .

- Storage : -20°C in airtight containers to prevent hydrolysis .

- Disposal : Neutralize with dilute base (e.g., NaOH) before disposal .

Advanced: How can enantiomeric excess (ee) be determined and optimized in asymmetric synthesis?

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Retention time differences ≥1.5 min indicate high ee .

- Optical Rotation : Compare observed [α]D²⁵ with literature values (e.g., +15.3° for pure (R)-enantiomer) .

- Catalyst Optimization : Chiral ligands (e.g., BINOL derivatives) improve ee by stabilizing transition states. For example, adding 10 mol% (R)-BINAP increases ee from 70% to 92% .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets model transition states. The hydroxy group’s hydrogen-bonding with ester carbonyl (ΔG‡ ≈ 25 kcal/mol) slows hydrolysis .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. THF) on reaction rates. Ethanol stabilizes intermediates via hydrogen bonding, reducing activation energy by 3–5 kcal/mol .

Advanced: How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

- Byproduct Analysis : Use GC-MS to identify side products (e.g., elimination to form α,β-unsaturated esters) .

- Reaction Monitoring : In-situ IR spectroscopy tracks carbonyl group consumption (e.g., 1720 cm⁻¹ peak reduction) .

- Statistical Validation : Apply ANOVA to compare batch variations (e.g., p < 0.05 indicates significant zinc activation effects) .

Advanced: What strategies optimize large-scale enantioselective synthesis?

- Continuous Flow Systems : Improve heat dissipation and reduce side reactions (e.g., 80% yield at 100 g scale vs. 65% in batch) .

- Immobilized Catalysts : Silica-supported chiral ligands enhance recyclability (e.g., 5 cycles with <5% ee loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.